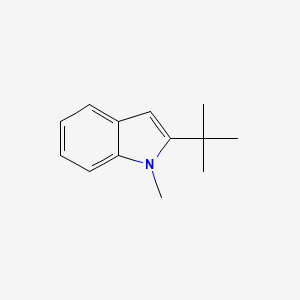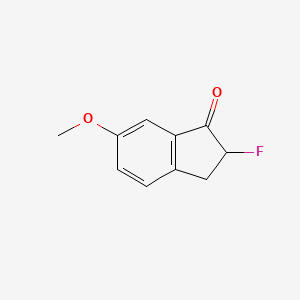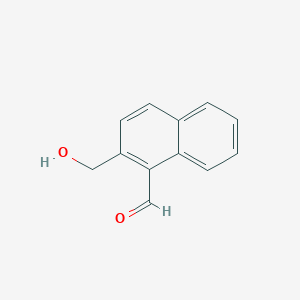
2-(tert-Butyl)-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The tert-butyl group attached to the indole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-1-methyl-1H-indole typically involves the alkylation of 1-methylindole with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(tert-Butyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitroindoles, halogenated indoles.
Applications De Recherche Scientifique
2-(tert-Butyl)-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Methylindole: Lacks the tert-butyl group, resulting in lower lipophilicity and stability.
2-Methylindole: Similar structure but with a methyl group instead of tert-butyl, affecting its reactivity and applications.
2-(tert-Butyl)indole: Similar but without the methyl group, leading to differences in chemical behavior and biological activity.
Uniqueness: 2-(tert-Butyl)-1-methyl-1H-indole is unique due to the presence of both the tert-butyl and methyl groups, which enhance its stability, lipophilicity, and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
46275-90-5 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-tert-butyl-1-methylindole |
InChI |
InChI=1S/C13H17N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-9H,1-4H3 |
Clé InChI |
IXVWCFCTOYIGHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)
![1-Oxa-3-azaspiro[5.5]undecane-2,7-dione](/img/structure/B11909814.png)






![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
